molecular formula C18H17N3O3S B3497653 METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE

METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE

Cat. No.: B3497653
M. Wt: 355.4 g/mol
InChI Key: SKOUDRLXVLDDIP-UHFFFAOYSA-N
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Description

METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a benzimidazole core, a methylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different hydrogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzimidazole core.

Scientific Research Applications

METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: The compound can be used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The methylsulfanyl group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-[(2-METHYLSULFANYL-1H-BENZIMIDAZOL-1-YL)ACETYL]AMINO]BENZOATE
  • **METHYL 2-[(2-METHYLSULFANYL-1H-1,3-BENZIMIDAZOL-1-YL)ACETYL]AMINO]BENZOATE

Uniqueness

METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the methylsulfanyl group allows for versatile chemical modifications and interactions with various targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[2-(2-methylsulfanylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-17(23)12-7-3-4-8-13(12)19-16(22)11-21-15-10-6-5-9-14(15)20-18(21)25-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOUDRLXVLDDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE

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